
3-Carbethoxy-4-phenyl-5-cyanopyrrole
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Overview
Description
3-Carbethoxy-4-phenyl-5-cyanopyrrole is a heterocyclic compound with the molecular formula C14H12N2O2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Carbethoxy-4-phenyl-5-cyanopyrrole involves a one-pot multicomponent reaction. This reaction typically includes α-hydroxyketones, oxoacetonitriles, and primary amines as starting materials. The reaction is catalyzed by acetic acid and carried out in ethanol at 70°C for about 3 hours. This method provides high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Key Reaction Mechanisms
a. Cyanopyrrole Formation
The conversion of oximes to cyano groups via POCl₃ likely proceeds through an intermediate Beckmann rearrangement or direct substitution. For example, in Source , the oxime mixture (6) reacts with POCl₃ to yield the cyano-substituted pyrrole (7).
b. Nucleophilic Addition
In Source , hydrogen sulfide reacts with 2-(2-oxo-2-arylethyl)malononitriles to form disulfide-linked pyrrole derivatives. This indicates that nucleophilic attack at electrophilic carbonyl groups is a viable pathway for functionalizing pyrrole rings.
Analytical Data and Trends
a. NMR Spectroscopy
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Proton (¹H NMR): For pyrrole derivatives, aromatic protons typically resonate between 6.98–7.72 ppm. For example, in Source , the hydroxyl (OH) group appears at ~5.02 ppm, and the NH group at ~12.48 ppm.
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Carbon (¹³C NMR): Carbethoxy carbons (COOEt) would show signals around 165–175 ppm (carbonyl) and 60–70 ppm (ester oxygen-linked CH₂).
b. IR Spectroscopy
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The cyano group (C≡N) absorbs strongly at ~2200–2250 cm⁻¹.
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Carbonyl groups (C=O) from esters typically appear at ~1700–1750 cm⁻¹.
Comparison of Analogous Compounds
Research Gaps and Limitations
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Direct Data Absence: The exact compound This compound is not explicitly detailed in the provided sources.
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Structural Variations: The positional isomerism of substituents (e.g., carbethoxy at position 3 vs. 2) may influence reactivity and synthesis routes.
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Functional Group Interactions: The interplay between the cyano and carbethoxy groups on the pyrrole ring’s reactivity remains unexplored in the literature reviewed.
Scientific Research Applications
3-Carbethoxy-4-phenyl-5-cyanopyrrole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research into its derivatives may lead to new pharmaceuticals with anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Carbethoxy-4-phenyl-5-cyanopyrrole involves its interaction with various molecular targets. The pyrrole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole
- 3-Carbethoxy-4-phenyl-5-cyanopyrrole
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of various bioactive and functional materials.
Biological Activity
3-Carbethoxy-4-phenyl-5-cyanopyrrole is a pyrrole derivative notable for its diverse biological activities and potential applications in medicinal chemistry. With a molecular formula of C13H12N2O2 and a molecular weight of approximately 232.25 g/mol, this compound's unique structure includes a carbethoxy group, a phenyl substituent, and a cyano group, which significantly influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The pyrrole ring facilitates interactions such as π-π stacking, hydrogen bonding, and coordination with metal ions, which can modulate specific biological pathways. Research indicates that this compound may inhibit enzymes or receptors involved in cancer proliferation and inflammation, making it a candidate for therapeutic development.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrrole derivatives. Specifically, this compound has shown significant cytotoxicity against various cancer cell lines. For example, it has been reported to inhibit microtubule formation, which is crucial for cancer cell division . The effective concentration (EC50) values for microtubule depolymerization have been documented, showing low nanomolar potency against multidrug-resistant cancer cells .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy. Research indicates that derivatives of pyrrole compounds often exhibit the ability to reduce inflammatory markers in vitro. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various pathogens. The presence of the cyano and carbethoxy groups enhances its interaction with bacterial membranes, leading to increased permeability and subsequent cell death.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other structurally similar compounds:
Compound Name | Structure Characteristics | Notable Activities |
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3-Amino-4-cyanopyrrole | Amino group instead of carbethoxy | Anticancer properties |
4-Methylpyrrole | Methyl group at position 4 | Antimicrobial activity |
5-Cyanoindole | Indole structure with cyano group | Neuroprotective effects |
3-Carboxypyrrole | Carboxylic acid group at position 3 | Potential anti-inflammatory effects |
The differences in functional groups significantly alter the biological activity and chemical reactivity of these compounds compared to this compound, making it particularly interesting for further research.
Case Studies
- Cytotoxicity Evaluation : A study conducted on the cytotoxic effects of this compound showed that it effectively reduced tumor mass in vivo when administered at specific concentrations. The results indicated a statistically significant reduction in mean tumor mass compared to control groups (p = 0.04) .
- Microtubule Interaction : Another investigation utilized immunofluorescence techniques to visualize the effects of this compound on cellular microtubules. The study found extensive loss of microtubules at concentrations as low as 15 nM, indicating its potent action against cancer cell proliferation .
Properties
CAS No. |
310431-13-1 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 5-cyano-4-phenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)11-9-16-12(8-15)13(11)10-6-4-3-5-7-10/h3-7,9,16H,2H2,1H3 |
InChI Key |
XLUCRSMGHKJWSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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